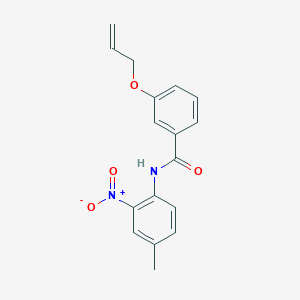
3-(allyloxy)-N-(4-methyl-2-nitrophenyl)benzamide
説明
3-(allyloxy)-N-(4-methyl-2-nitrophenyl)benzamide, also known as AN-152 or AEZS-108, is a synthetic drug that has been developed for the treatment of various types of cancers. It is a targeted cytotoxic agent that specifically targets cells that overexpress luteinizing hormone-releasing hormone (LHRH) receptors. AN-152 has shown promising results in preclinical and clinical studies, and it is currently being evaluated in phase II and III clinical trials for the treatment of ovarian and endometrial cancers.
作用機序
3-(allyloxy)-N-(4-methyl-2-nitrophenyl)benzamide targets cancer cells that overexpress LHRH receptors, which are present in many types of cancers. Upon binding to LHRH receptors, this compound is internalized into the cancer cells, where it is cleaved by intracellular glutathione to release DOX. DOX then exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death. This compound has a dual mechanism of action, targeting both the LHRH receptor and the DNA of cancer cells, which makes it a potent and selective anticancer agent.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a hallmark of effective anticancer therapy. It also inhibits cell proliferation and migration, which are important processes in cancer progression. This compound has a favorable pharmacokinetic profile, with a half-life of approximately 30 hours and a low clearance rate, which allows for prolonged exposure of cancer cells to the drug. This compound has also shown minimal toxicity to normal tissues, which is a critical factor in the development of anticancer drugs.
実験室実験の利点と制限
3-(allyloxy)-N-(4-methyl-2-nitrophenyl)benzamide has several advantages for laboratory experiments, including its potent and selective cytotoxic effects, its dual mechanism of action, and its favorable pharmacokinetic profile. This compound can be used to study the role of LHRH receptors in cancer progression and to evaluate the efficacy of targeted cytotoxic agents in various types of cancers. However, this compound has some limitations, including its complex synthesis method, its potential for off-target effects, and its limited availability for research purposes.
将来の方向性
3-(allyloxy)-N-(4-methyl-2-nitrophenyl)benzamide has shown promising results in preclinical and clinical studies, but there is still much to be learned about its mechanism of action and potential applications. Some future directions for research on this compound include:
- Further elucidation of the molecular mechanisms underlying this compound's cytotoxic effects
- Evaluation of this compound in combination with other anticancer agents to enhance its efficacy
- Development of new linker molecules to improve the stability and specificity of this compound
- Investigation of the potential use of this compound in other types of cancers that overexpress LHRH receptors
- Exploration of the use of this compound as a targeted therapy for other diseases that involve LHRH receptors, such as endometriosis and prostate hyperplasia.
科学的研究の応用
3-(allyloxy)-N-(4-methyl-2-nitrophenyl)benzamide has been extensively studied in preclinical and clinical settings for its anticancer activity. It has shown potent cytotoxic effects against various cancer cell lines, including ovarian, endometrial, breast, prostate, and lung cancers. This compound has also demonstrated superior efficacy compared to DOX alone in animal models of ovarian and endometrial cancers. In clinical trials, this compound has shown promising results in patients with platinum-resistant ovarian and endometrial cancers, with an overall response rate of up to 30%.
特性
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-3-9-23-14-6-4-5-13(11-14)17(20)18-15-8-7-12(2)10-16(15)19(21)22/h3-8,10-11H,1,9H2,2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZJIPUHACJWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC=C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



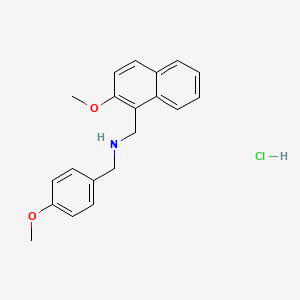
![N-[4-(dimethylamino)phenyl]-2,6-difluorobenzamide](/img/structure/B4410587.png)
![methyl 5-methyl-7-(5-methyl-2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4410589.png)
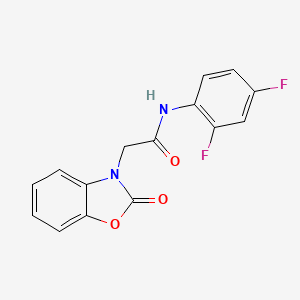
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B4410615.png)

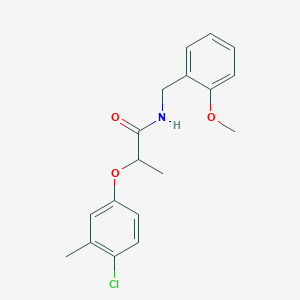
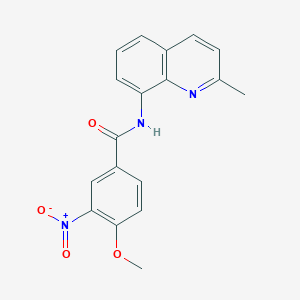
![3-{[(3-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B4410642.png)
![4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4410648.png)
![N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4410665.png)
![1-methyl-4-{4-[(4-methylphenyl)thio]butyl}piperazine hydrochloride](/img/structure/B4410666.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410680.png)
amine hydrochloride](/img/structure/B4410684.png)